molecular formula C7H10LiNO3 B2891504 Lithium;3-methyl-2-oxopiperidine-3-carboxylate CAS No. 2580181-77-5

Lithium;3-methyl-2-oxopiperidine-3-carboxylate

Cat. No.: B2891504
CAS No.: 2580181-77-5
M. Wt: 163.1
InChI Key: JTXXJWOVKJTSAZ-UHFFFAOYSA-M
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Description

This compound belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry .

Mechanism of Action

Preparation Methods

The synthesis of Lithium;3-methyl-2-oxopiperidine-3-carboxylate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The preparation methods often involve the use of lithium salts and piperidine derivatives as starting materials . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Lithium;3-methyl-2-oxopiperidine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Lithium;3-methyl-2-oxopiperidine-3-carboxylate has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it is used in the production of various materials and chemicals.

Comparison with Similar Compounds

Lithium;3-methyl-2-oxopiperidine-3-carboxylate can be compared with other similar compounds, such as other piperidine derivatives. These compounds share similar structural features but may differ in their chemical properties and applications. Some similar compounds include substituted piperidines, spiropiperidines, and condensed piperidines .

Properties

IUPAC Name

lithium;3-methyl-2-oxopiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.Li/c1-7(6(10)11)3-2-4-8-5(7)9;/h2-4H2,1H3,(H,8,9)(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXXJWOVKJTSAZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1(CCCNC1=O)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10LiNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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